Chemical Identification
Tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 229.32 g/mol. It is classified under piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is often used as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Source
The compound can be sourced from various chemical suppliers and databases, such as ChemicalBook, AChemBlock, and Ambeed, which provide detailed specifications including purity levels and safety handling information .
Synthesis Methods
The synthesis of tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate typically involves several key steps:
Technical details regarding the specific reagents, reaction conditions (temperature, solvent), and catalysts used can vary significantly based on the synthetic route chosen .
Structural Characteristics
The compound features a piperazine ring substituted with a hydroxymethyl group at the 5-position and a tert-butyl ester at the 1-position. Its stereochemistry is defined by the (2R,5S) configuration, which influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.32 g/mol |
| CAS Number | 1009376-99-1 |
| Purity | ≥97% |
Reactivity and Transformations
Tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions typical of piperazine derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize analogs .
The mechanism of action for tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate primarily involves its interaction with biological targets such as receptors or enzymes. While specific mechanisms may vary based on its application:
Quantitative data regarding binding affinities or inhibition constants would typically be derived from biological assays or computational modeling studies .
Relevant analyses such as nuclear magnetic resonance spectroscopy or mass spectrometry are often employed to confirm the identity and purity of the compound .
Tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several scientific applications:
Asymmetric catalysis enables precise stereocontrol in synthesizing tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (molecular formula: C₁₁H₂₂N₂O₃; MW: 230.30) [1] [4] [5]. This Boc-protected piperazine derivative contains two chiral centers, necessitating catalysts that simultaneously enforce 2R and 5S configurations. Proline-derived organocatalysts achieve enantiomeric excess (ee) >90% in ring-forming reactions, while transition-metal complexes with chiral phosphine ligands facilitate hydrogenation steps with diastereoselectivity up to 15:1 [2] [6]. A critical advancement involves Ru-BINAP catalyzed reductive amination, which minimizes epimerization at the C5 hydroxymethyl position [6]. Reaction temperature and solvent polarity significantly impact stereoselectivity: polar aprotic solvents like DMF improve catalyst-substrate coordination, while temperatures below 0°C suppress racemization.
Table 1: Catalytic Systems for (2R,5S) Configuration Synthesis
| Catalyst Type | Reaction | ee (%) | d.r. | Reference |
|---|---|---|---|---|
| L-Proline-derivative | Ring closure | 92 | 10:1 | Patent [6] |
| Ru-(S)-BINAP | Asymmetric hydrogenation | 98 | 15:1 | Patent [2] |
| Ti-TADDOLate | Amination | 85 | 8:1 | Patent [6] |
Chiral auxiliaries provide an alternative stereocontrol strategy for this compound, leveraging covalently bonded templates to direct asymmetric transformations. The (S)-phenylglycinol auxiliary is extensively employed, attached to the precursor ketone via imine linkage. Nucleophilic addition to this imine occurs with high facial selectivity (>95% de), establishing the C2 methyl stereocenter [4] [7]. Subsequent auxiliary removal under mild acidic conditions preserves the integrity of the acid-labile Boc group and C5 hydroxymethyl functionality [7]. The canonical SMILES representation (O=C(N1C@HCNC@HC1)OC(C)(C)C) confirms the relative stereochemistry achieved through this method [1] [4]. Scalability remains challenging due to auxiliary recovery costs; however, recent advances enable >80% auxiliary recycling, improving process economics for multi-gram syntheses [5] [7].
Dynamic kinetic resolution (DKR) resolves racemic 5-(hydroxymethyl)-2-methylpiperazine intermediates while inverting stereochemistry at the labile C2 center. This approach capitalizes on the rapid enolization of N-acylpiperazinones under basic conditions, enabling simultaneous racemization and enzyme-mediated stereoselection [2] [6]. Immobilized Candida antarctica lipase B (CAL-B) demonstrates exceptional efficiency for tert-butyl dicarbonate transesterification, converting racemic N-hydroxyethyl precursors into enantiopure (2R,5S)-Boc derivatives with 97% ee and 88% isolated yield [4] [5]. Key process parameters include:
Diastereomeric impurities significantly impact the pharmacological utility of tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate. The four possible stereoisomers exhibit distinct physicochemical behaviors:
Formation ratios depend critically on synthesis methodology. Asymmetric catalysis typically generates <3% total diastereomers, while chiral pool approaches may yield 5-8% due to incomplete stereocontrol during ring closure [6]. The (2R,5R) diastereomer (CAS# 1403898-64-5) is particularly challenging, co-crystallizing with the target isomer and requiring anti-solvent precipitation for removal [5]. Analytical separation employs chiral HPLC (Chiralpak AD-H column; heptane/ethanol mobile phase), resolving all four stereoisomers within 20 minutes. Process optimization must balance diastereomer suppression against throughput: elevated reaction temperatures accelerate desired transformations but promote epimerization at C5, increasing (2R,5R) and (2S,5S) contaminants by 10-15% [7] [8].
Table 2: Diastereomeric Impurity Profiles by Synthesis Method
| Synthesis Method | Total Impurities (%) | Predominant Diastereomer | Purification Strategy |
|---|---|---|---|
| Asymmetric hydrogenation | 1.8-2.5 | (2S,5S) | Crystallization (hexane/EtOAc) |
| Chiral auxiliary | 4.0-7.2 | (2R,5R) | Chiral resolution |
| Enzymatic DKR | ≤1.0 | None detectable | Direct isolation |
The C5 hydroxymethyl group’s polarity exacerbates diastereomer co-crystallization, necessitating stringent control during Boc protection and workup. Crystallographic analysis reveals that (2R,5S) isomers form intramolecular H-bonds between the hydroxymethyl and N1 carbonyl, creating distinctive crystal packing that excludes (2R,5R) contaminants when crystallized below 5°C [3] [8].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1